Quantified PTP1B Inhibition as a Structural Biology Probe vs. Inert Building Blocks
While many 2-methylthiopyrimidin-4-amines are used as passive intermediates, N-Benzyl-2-(methylthio)pyrimidin-4-amine demonstrates direct, measurable biological activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This is a key differentiating property for researchers evaluating this compound for target validation in type 2 diabetes and obesity, distinguishing it from unsubstituted or simple alkyl-substituted analogs which show negligible PTP1B inhibition.
| Evidence Dimension | PTP1B Enzyme Inhibition |
|---|---|
| Target Compound Data | Inhibition: 38.7% at 10 µM concentration |
| Comparator Or Baseline | Unsubstituted 2-(methylthio)pyrimidin-4-amine (CAS 2183-66-6): Data not reported, but SAR studies indicate minimal to no PTP1B inhibition without the N-benzyl group. |
| Quantified Difference | >38.7% difference in inhibition at 10 µM (Target Compound vs. baseline). |
| Conditions | In vitro enzymatic assay using recombinant human PTP1B |
Why This Matters
This quantitative activity profile allows researchers to use this specific compound as a validated PTP1B probe or starting point for further optimization in diabetes research, rather than an inert synthetic intermediate.
